molecular formula C6H5BrN2O B3224229 6-Amino-3-bromopicolinaldehyde CAS No. 1227604-02-5

6-Amino-3-bromopicolinaldehyde

Cat. No.: B3224229
CAS No.: 1227604-02-5
M. Wt: 201.02 g/mol
InChI Key: SWMJJCHXWSPHBV-UHFFFAOYSA-N
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Description

6-Amino-3-bromopicolinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of picolinaldehyde, featuring both an amino group and a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromopicolinaldehyde typically involves the bromination of picolinaldehyde followed by the introduction of an amino group. One common method includes:

    Bromination: Picolinaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source under controlled conditions to replace the bromine atom with an amino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, nitriles, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-bromopicolinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and screening.

    Material Science: It can be used in the synthesis of functional materials, such as ligands for metal complexes or components of organic electronic devices.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and aldehyde groups allows for versatile interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    3-Bromopicolinaldehyde: Lacks the amino group, making it less versatile in certain reactions.

    6-Amino-2-bromopyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    6-Amino-3-chloropicolinaldehyde: Chlorine instead of bromine, which may affect the compound’s reactivity and properties.

Uniqueness: 6-Amino-3-bromopicolinaldehyde is unique due to the combination of an amino group and a bromine atom on the pyridine ring, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

6-amino-3-bromopyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMJJCHXWSPHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856488
Record name 6-Amino-3-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227604-02-5
Record name 6-Amino-3-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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